molecular formula C17H26N2O3 B6777587 N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide

N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide

Cat. No.: B6777587
M. Wt: 306.4 g/mol
InChI Key: PGGZCOAMXZMCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide is a synthetic organic compound with a complex structure It features a cyclobutyl ring substituted with ethoxy and dimethyl groups, a pyridine ring, and a carboxamide functional group

Properties

IUPAC Name

N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-10-19(13-11-14(22-6-2)17(13,3)4)16(21)12-8-7-9-15(20)18-12/h7-9,13-14H,5-6,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGZCOAMXZMCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC(C1(C)C)OCC)C(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene under UV light or thermal conditions.

    Introduction of the Ethoxy and Dimethyl Groups: The ethoxy and dimethyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

    Pyridine Ring Formation: The pyridine ring can be constructed through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Carboxamide Formation: The final step involves the coupling of the cyclobutyl intermediate with the pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and dimethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions, such as using sodium azide to introduce an azido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents. The presence of the pyridine ring and carboxamide group suggests it could interact with various enzymes and receptors.

Industry

In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The carboxamide group could form hydrogen bonds with amino acid residues, while the pyridine ring could participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-2,2-dimethylcyclobutyl)-2-ethylpyrrolidine-2-carboxamide
  • N-(3-ethoxy-2,2-dimethylcyclobutyl)-N-methyl-3-(4-piperidinyl)butanamide

Uniqueness

Compared to similar compounds, N-(3-ethoxy-2,2-dimethylcyclobutyl)-6-oxo-N-propyl-1H-pyridine-2-carboxamide is unique due to the presence of the pyridine ring, which can enhance its ability to interact with biological targets. Additionally, the specific substitution pattern on the cyclobutyl ring can influence its chemical reactivity and physical properties, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.